3-Methoxybenzamide
Overview
Description
3-Methoxybenzamide (3-MBA) is a compound known to inhibit ADP-ribosyltransferase, which affects cell division in Bacillus subtilis, causing filamentation and cell lysis . It is also a structural component in various synthesized compounds that interact with biological receptors, such as dopamine D(4) receptors .
Synthesis Analysis
The synthesis of derivatives containing the 3-methoxybenzamide moiety can be achieved through various catalytic processes. Rhodium-catalyzed C-H activation/annulation reactions with ketenimines produce 3-aminoisoindolinones and 3-(diarylmethylene)isoindolinones, which exhibit strong emission properties . Similarly, Rh(III)-catalyzed reactions with 4-diazoisochroman-3-imines yield 3-amino-4-arylisoquinolinones . Structural modifications of 3-methoxybenzamide derivatives, such as altering the amide bond or the alkyl chain, can affect the binding affinity to dopamine receptors .
Molecular Structure Analysis
The molecular structure of 3-methoxybenzamide derivatives can be determined using X-ray crystallography. For instance, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide crystallizes in two polymorphs, both belonging to the monoclinic system, with differences in molecular packing . The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide has been characterized by single-crystal X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on the geometry .
Chemical Reactions Analysis
3-Methoxybenzamide derivatives participate in various chemical reactions. Cyclometalated complexes of N-methoxy-4-nitrobenzamide with rhodium, iridium, and ruthenium can catalyze C-H bond functionalization reactions . The reaction of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones via C-H activation and Claisen/retro-Claisen reaction produces 3-trifluoromethylindanones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxybenzamide derivatives can be inferred from their synthesis and molecular structure. For example, the synthesized 3-(diarylmethylene)isoindolinones show aggregation-induced emissions, indicating their potential use in optoelectronic applications . The crystallographic analysis provides insights into the polymorphism and intermolecular hydrogen bonding, which can influence the physical properties of these compounds .
Scientific Research Applications
Inhibition of Bacterial Cell Division
3-Methoxybenzamide (3-MBA) is noted for its role in inhibiting bacterial cell division. Studies have highlighted its impact on the bacterial cell division protein FtsZ. For example, Ohashi et al. (1999) discovered that 3-MBA inhibits cell division in Bacillus subtilis, causing filamentation and cell lysis. It was primarily targeting the FtsZ function during both vegetative growth and sporulation. This finding aligns with Haydon et al. (2010), who identified alkyl derivatives of 3-MBA as potent antistaphylococcal compounds with improved pharmaceutical properties, targeting the same FtsZ protein (Ohashi et al., 1999) (Haydon et al., 2010).
Impact on DNA Repair and Recombination
3-MBA's role extends to DNA repair and recombination processes. Waldman and Waldman (1991) observed that 3-MBA, as a poly(ADP-ribose) polymerase inhibitor, increased intrachromosomal recombination in mouse cells. This highlights its potential in influencing genetic stability and responses to DNA damage (Waldman & Waldman, 1991).
Development of Antibacterial Agents
Further exploration of 3-MBA derivatives for antibacterial applications has been conducted. For instance, Bi et al. (2018) studied the substitution of terminal amide with 1H-1,2,3-triazole in 3-MBA analogues, leading to increased antibacterial activity. This research signifies the potential for developing new antibacterial agents based on 3-MBA's structure and mode of action (Bi et al., 2018).
Cellular and Molecular Effects
Purnell and Whish (1980) identified 3-MBA as a competitive inhibitor of poly(ADP-ribose) synthetase, providing insights into its molecular mechanisms of action. This suggests its broader implications in cellular processes related to ADP-ribosylation (Purnell & Whish, 1980).
Molecular Structure Analysis
Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a derivative of 3-MBA. They evaluated the influence of intermolecular interactions on molecular geometry, contributing to the understanding of its physical and chemical properties (Karabulut et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPLPDIMEREJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206848 | |
Record name | 3-Methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzamide | |
CAS RN |
5813-86-5 | |
Record name | 3-Methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5813-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxybenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03073 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | m-Anisamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | m-Anisamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8502TLK98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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